molecular formula C13H19ClFN B13092506 (2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride

(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride

Katalognummer: B13092506
Molekulargewicht: 243.75 g/mol
InChI-Schlüssel: MTJZYQBZYMGPMP-CUVFJIIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and 2-methylpiperidine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of catalysts or reagents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods and quality control measures is essential to meet regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Halogens, acids, and bases are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2R)-4-[(4-chlorophenyl)methyl]-2-methylpiperidine;hydrochloride
  • (2R)-4-[(4-bromophenyl)methyl]-2-methylpiperidine;hydrochloride
  • (2R)-4-[(4-methylphenyl)methyl]-2-methylpiperidine;hydrochloride

Uniqueness

(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, biological activity, and pharmacokinetics compared to other similar compounds.

Eigenschaften

Molekularformel

C13H19ClFN

Molekulargewicht

243.75 g/mol

IUPAC-Name

(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride

InChI

InChI=1S/C13H18FN.ClH/c1-10-8-12(6-7-15-10)9-11-2-4-13(14)5-3-11;/h2-5,10,12,15H,6-9H2,1H3;1H/t10-,12?;/m1./s1

InChI-Schlüssel

MTJZYQBZYMGPMP-CUVFJIIPSA-N

Isomerische SMILES

C[C@@H]1CC(CCN1)CC2=CC=C(C=C2)F.Cl

Kanonische SMILES

CC1CC(CCN1)CC2=CC=C(C=C2)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.